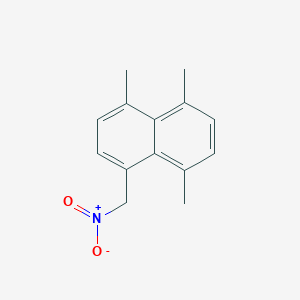
1,4,5-Trimethyl-8-(nitromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5-Trimethyl-8-(nitromethyl)naphthalene is an organic compound belonging to the naphthalene family. Naphthalene derivatives are known for their aromatic properties and are widely used in various chemical industries. This particular compound is characterized by the presence of three methyl groups and a nitromethyl group attached to the naphthalene ring, making it a unique and interesting molecule for study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Trimethyl-8-(nitromethyl)naphthalene typically involves the nitration of 1,4,5-trimethylnaphthalene. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitromethyl group at the desired position on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5-Trimethyl-8-(nitromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitromethyl group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,4,5-Trimethyl-8-(nitromethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4,5-Trimethyl-8-(nitromethyl)naphthalene involves its interaction with various molecular targets. The nitromethyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The aromatic nature of the naphthalene ring allows for π-π interactions with other aromatic systems, which can be crucial in biological and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4,5-Trimethylnaphthalene: Lacks the nitromethyl group, making it less reactive in certain chemical reactions.
1,4,5,8-Tetramethylnaphthalene: Contains an additional methyl group, altering its chemical properties and reactivity.
1,4,5-Trimethyl-2-nitronaphthalene: The nitro group is positioned differently, affecting its reactivity and interactions.
Uniqueness
1,4,5-Trimethyl-8-(nitromethyl)naphthalene is unique due to the specific positioning of the nitromethyl group, which imparts distinct chemical and physical properties. This positioning allows for targeted chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
105752-68-9 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
1,4,5-trimethyl-8-(nitromethyl)naphthalene |
InChI |
InChI=1S/C14H15NO2/c1-9-4-5-11(3)14-12(8-15(16)17)7-6-10(2)13(9)14/h4-7H,8H2,1-3H3 |
Clave InChI |
BGLXAEIAAXPALH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C(C2=C(C=C1)C)C[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


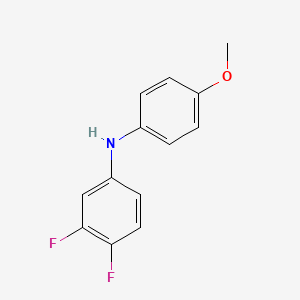
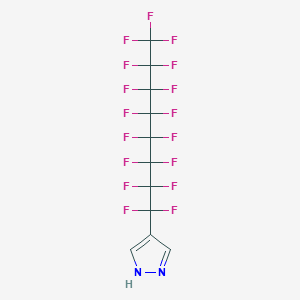
![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
![[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate](/img/structure/B14341392.png)
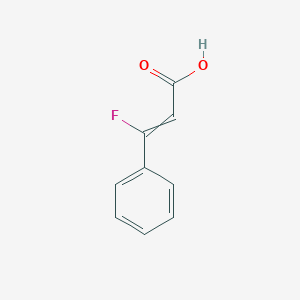
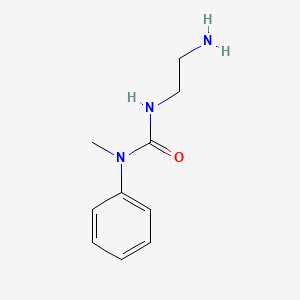
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
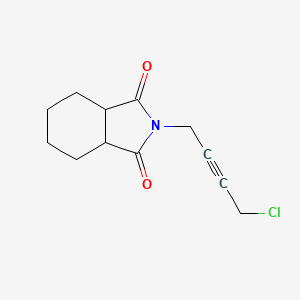
![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
![1-[5-(Benzyloxy)-2-bromophenyl]ethan-1-one](/img/structure/B14341423.png)
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)

